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Compound of Interest

Compound Name: OD36

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed protocol for the immunoprecipitation of Receptor-
Interacting Protein Kinase 2 (RIPK2) from cultured cells following treatment with the specific
inhibitor, OD36. This procedure is essential for studying the post-translational modifications of
RIPK2, such as ubiquitination, and for elucidating the mechanism of action of RIPK2 inhibitors
in the context of NOD1/2 signaling pathways.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node downstream of the
intracellular pattern recognition receptors NOD1 and NOD2. Upon activation, RIPK2 undergoes
autophosphorylation and ubiquitination, leading to the activation of NF-kB and MAPK signaling
pathways and the subsequent production of pro-inflammatory cytokines.[1][2] The inhibitor
OD36 has been identified as a potent inhibitor of RIPK2 kinase activity, effectively blocking its
autophosphorylation and downstream signaling cascades.[1] Understanding the effect of OD36
on RIPK2 ubiquitination is crucial for characterizing its therapeutic potential in inflammatory
diseases.
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Table 1: Summary of Experimental Conditions and Reagents
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Parameter Recommendation Notes
THP-1, HEK293T, or other Cell line selection should be
Cell Line suitable cell lines expressing based on the specific research
NOD1/2 and RIPK2. question.
Optimal concentration and time
may vary depending on the
100 nM for 30 minutes prior to cell line and experimental
OD36 Treatment ) )
stimulation. goals. A dose-response and
time-course experiment is
recommended.
L18-MDP is a potent NOD2
) ) L18-MDP (200 ng/mL) for 30- )
Stimulation ] agonist. Other NOD1/2
60 minutes. )
agonists can be used.
See Protocol Section for
detailed composition. The
- ) buffer should effectively
) Modified RIPA or IP Lysis - ) )
Lysis Buffer solubilize proteins while
Buffer. . . .
preserving protein-protein
interactions and post-
translational modifications.
High-quality, validated
Anti-RIPK2 (for IP), Anti- antibodies are crucial for
Antibodies Ubiquitin (for WB), Anti-RIPK2 successful
(for WB). immunoprecipitation and
western blotting.
) Choice depends on the isotype
Protein A/G Agarose or ] ]
Beads of the primary antibody and

Magnetic Beads.

user preference.

Signaling Pathway Diagram
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Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of OD36.

Experimental Workflow Diagram
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1. Cell Culture and OD36 Treatment

:

2. Cell Stimulation (e.g., L18-MDP)

:

3. Cell Lysis

:

4. Lysate Pre-clearing

:

5. Immunoprecipitation with Anti-RIPK2 Antibody

:

6. Washing the Immunocomplex

:

7. Elution of Proteins

:

8. SDS-PAGE and Western Blotting

:

9. Detection with Anti-Ubiquitin and Anti-RIPK2 Antibodies

Click to download full resolution via product page

Caption: Experimental workflow for RIPK2 immunoprecipitation.
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Experimental Protocols
Cell Culture and Treatment

e Seed THP-1 cells (or other suitable cells) at a density of 1 x 1076 cells/mL in RPMI-1640
medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

e Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

o For experiments, differentiate THP-1 monocytes into macrophages by treating with 100
ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

 Prior to stimulation, replace the medium with fresh, serum-free medium.

o Pre-treat the cells with 100 nM OD36 (or vehicle control, e.g., DMSO) for 30 minutes.

Cell Stimulation

o Following the pre-treatment with OD36, stimulate the cells with 200 ng/mL L18-MDP for 30-
60 minutes to activate the NOD2-RIPK2 signaling pathway.

o A non-stimulated control should be included to assess basal levels of RIPK2 ubiquitination.

Cell Lysis

 After stimulation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

Lyse the cells by adding 1 mL of ice-cold IP Lysis Buffer per 10 cm dish.

o IP Lysis Buffer Composition: 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1%
Triton X-100, supplemented with protease and phosphatase inhibitor cocktails. For
ubiquitination studies, add 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating
enzymes (DUBS).

Incubate the plates on ice for 10-15 minutes with occasional swirling.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
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o Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

o Determine the protein concentration of the lysate using a BCA protein assay.

Lysate Pre-clearing

« To reduce non-specific binding, pre-clear the lysate by adding 20 uL of Protein A/G agarose
bead slurry to 1 mg of total protein lysate.

e Incubate on a rotator for 1 hour at 4°C.
o Centrifuge at 2,500 rpm for 3 minutes at 4°C.

o Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

Immunoprecipitation

o To the pre-cleared lysate, add 2-5 pg of a high-quality anti-RIPK2 antibody.

 Incubate on a rotator overnight at 4°C to allow for the formation of the antibody-antigen
complex.

e Add 30 pL of Protein A/G agarose bead slurry to the lysate-antibody mixture.

¢ Incubate on a rotator for 2-4 hours at 4°C to capture the immunocomplexes.

Washing the Immunocomplex

¢ Centrifuge the tubes at 2,500 rpm for 3 minutes at 4°C to pellet the beads.
o Carefully aspirate and discard the supernatant.

e Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After each wash, centrifuge
as described above and discard the supernatant.

 After the final wash, carefully remove all residual buffer.

Elution of Proteins

o Resuspend the beads in 30-50 pL of 2X Laemmli sample buffer.
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Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads and
denature them.

Centrifuge at 14,000 x g for 5 minutes to pellet the beads.

Carefully transfer the supernatant containing the eluted proteins to a new tube.

SDS-PAGE and Western Blotting

Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto
an SDS-PAGE gel (8-10% acrylamide is suitable for resolving RIPK2).

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Detection

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones)
overnight at 4°C to detect ubiquitinated RIPK2. A high molecular weight smear above the
RIPK2 band is indicative of polyubiquitination.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at
room temperature.

Wash the membrane three times with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an
appropriate imaging system.

To confirm the immunoprecipitation of RIPK2, the membrane can be stripped and re-probed
with an anti-RIPK2 antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a
comprehensive review [frontiersin.org]

o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for
Immunoprecipitation of RIPK2 after OD36 Treatment]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b609712#immunoprecipitation-of-ripk2-
after-od36-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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